

Sizing of DOPE-mPEG Vesicles via Extrusion: Application Notes and Protocols

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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

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Introduction

This document provides detailed application notes and standardized protocols for the preparation and sizing of vesicles composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and methoxy-polyethylene glycol (mPEG) conjugated lipids using the extrusion technique. The inclusion of DOPE, a fusogenic lipid, and the PEGylation of the vesicle surface are critical for various drug delivery applications, enhancing endosomal escape and prolonging circulation times, respectively. The extrusion method is a widely adopted technique for generating unilamellar vesicles with a homogenous size distribution, a crucial parameter for in vivo performance.^[1]

This guide will cover the underlying principles of vesicle formation and sizing by extrusion, provide step-by-step experimental protocols, and present quantitative data to aid in the reproducible formulation of DOPE-mPEG vesicles with desired physicochemical properties.

Principles of Vesicle Sizing by Extrusion

The extrusion process involves the passage of a heterogeneous suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.^[2] This process is typically conducted under pressure, forcing the larger MLVs to rupture and reassemble into smaller, more uniform unilamellar vesicles (LUVs - Large Unilamellar Vesicles) or small unilamellar vesicles (SUVs), depending on the pore size used.^[2] The final size of the extruded

vesicles is primarily determined by the pore diameter of the membrane, although other parameters such as the number of extrusion passes, temperature, pressure, and lipid composition also play significant roles.[3][4]

Key factors influencing vesicle size and polydispersity during extrusion:

- **Membrane Pore Size:** This is the most critical factor determining the upper limit of the vesicle diameter.[3] However, the resulting vesicle size is not always identical to the pore size. Vesicles extruded through pores smaller than 200 nm are often slightly larger than the nominal pore size, while those extruded through larger pores can be smaller.[4]
- **Number of Extrusion Passes:** Increasing the number of times the vesicle suspension is passed through the membrane generally leads to a smaller mean vesicle size and a narrower size distribution (lower polydispersity index - PDI).[5] A minimum of 10-11 passes is often recommended to achieve a homogenous population.[6]
- **Temperature:** The extrusion process should be carried out at a temperature above the phase transition temperature (T_c) of the lipid mixture. This ensures the lipid bilayer is in a fluid state, facilitating vesicle rearrangement and preventing membrane rupture.[7]
- **Pressure and Flow Rate:** Higher extrusion pressures and flow rates can lead to a decrease in vesicle size.[3] However, excessive pressure can also negatively impact the homogeneity of the vesicle population.[3]
- **Lipid Composition:** The inclusion of certain lipids, such as cholesterol or PEGylated lipids, can influence the mechanical properties of the bilayer, affecting the extrusion process and the stability of the resulting vesicles. The presence of DOPE, with its tendency to form non-bilayer structures, can also impact vesicle formation and stability.

Experimental Protocols

Materials and Equipment

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) or other mPEG-conjugated lipid
- Cholesterol (optional, for increasing bilayer stability)
- Chloroform or a suitable organic solvent mixture
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

Equipment:

- Round-bottom flask
- Rotary evaporator
- High-vacuum pump
- Water bath or heating block
- Vortex mixer
- Mini-extruder device (e.g., Avanti® Mini-Extruder)
- Polycarbonate membranes with desired pore sizes (e.g., 100 nm, 200 nm)
- Filter supports for the extruder
- Gas-tight glass syringes
- Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration

This protocol describes the initial step of creating a heterogeneous population of MLVs.

- Lipid Film Formation:

- Dissolve the desired lipids (e.g., DOPE and DSPE-mPEG2000 in a specific molar ratio, see Table 1 for examples) in chloroform in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
- Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
 - The hydration process should be carried out at a temperature above the phase transition temperature of the lipids.
 - Agitate the flask by vortexing or gentle shaking to facilitate the formation of MLVs. The resulting suspension will appear milky and opaque.

Protocol 2: Sizing of Vesicles by Extrusion

This protocol details the process of reducing the size and lamellarity of the MLV suspension to produce unilamellar vesicles of a defined size.

- Extruder Assembly:
 - Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes of the desired pore size, separated by a filter support, within the device.
- Hydrated Lipid Suspension Transfer:
 - Transfer the MLV suspension into one of the gas-tight syringes.
 - Carefully place the syringe into one side of the extruder and an empty syringe into the other side.

- Extrusion Process:
 - Maintain the temperature of the extruder assembly above the lipid phase transition temperature using a heating block.
 - Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes into the empty syringe.
 - Repeat this process for a defined number of passes (typically 11 to 21 times) to ensure a narrow and uniform size distribution.[6] The suspension should become progressively more translucent with each pass.
- Vesicle Collection and Storage:
 - After the final pass, collect the extruded vesicle suspension.
 - Store the vesicles at 4°C for short-term storage. For long-term storage, the stability of the specific formulation should be assessed.

Protocol 3: Characterization of Vesicle Size and Polydispersity

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.

- Sample Preparation:
 - Dilute a small aliquot of the final vesicle suspension with the hydration buffer to a suitable concentration for DLS analysis.
- DLS Measurement:
 - Perform the DLS measurement according to the instrument's operating procedure.
 - Record the Z-average diameter (mean hydrodynamic diameter) and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[1]

Data Presentation

The following tables summarize expected quantitative data for DOPE-mPEG vesicles prepared by the extrusion technique. These values are indicative and may vary depending on the specific lipid composition, concentration, and precise extrusion parameters used.

Table 1: Example Formulations for DOPE-mPEG Vesicles

Formulation ID	Lipid Composition (molar ratio)
DP-1	DOPE:DSPE-mPEG2000 (95:5)
DPC-1	DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5)
DP-2	DOPE:DSPE-mPEG2000 (90:10)

Table 2: Effect of Membrane Pore Size on Vesicle Diameter and PDI

Lipid Formulation: DOPE:DSPE-mPEG2000 (95:5), Number of Passes: 11

Membrane Pore Size (nm)	Expected Mean Vesicle Diameter (nm)	Expected Polydispersity Index (PDI)
400	~250 - 350	< 0.25
200	~150 - 200	< 0.20
100	~110 - 140	< 0.15
50	~70 - 90	< 0.10

Note: Data is compiled based on general trends observed for liposome extrusion.[\[8\]](#)[\[9\]](#) The final size of vesicles extruded through smaller pores may be slightly larger than the pore size.[\[4\]](#)

Table 3: Effect of Number of Extrusion Passes on Vesicle Diameter and PDI

Lipid Formulation: DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5), Membrane Pore Size: 100 nm

Number of Passes	Expected Mean Vesicle Diameter (nm)	Expected Polydispersity Index (PDI)
1	~180 - 250	> 0.30
5	~140 - 180	~ 0.20
11	~110 - 140	< 0.15
21	~100 - 130	< 0.15

Note: Significant reduction in size and PDI is typically observed within the first 10-11 passes.[5]
[6]

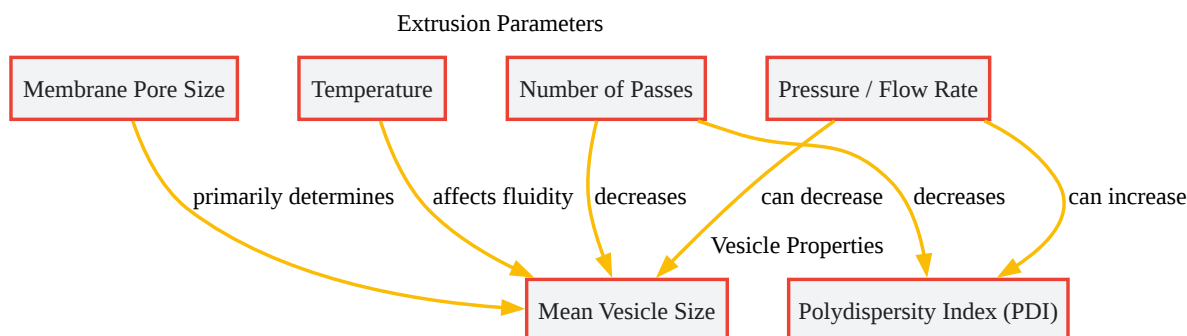
Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the preparation and sizing of DOPE-mPEG vesicles.



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Caption: Experimental workflow for DOPE-mPEG vesicle preparation and sizing.



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Caption: Key parameters influencing final DOPE-mPEG vesicle properties.

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References

- 1. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 2. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nkimberly.wordpress.com [nkimberly.wordpress.com]

- 6. "How Many Passes Does it Take? An Investigation to Determine the Optima" by Kasey Piper [digitalcommons.bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. liposomes.ca [liposomes.ca]
- 9. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
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